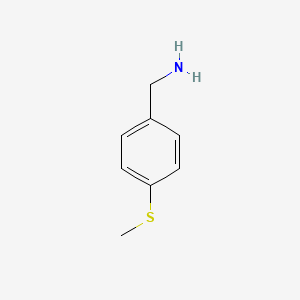4-(Methylthio)benzylamine
CAS No.: 83171-39-5
Cat. No.: VC2425910
Molecular Formula: C8H11NS
Molecular Weight: 153.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83171-39-5 |
|---|---|
| Molecular Formula | C8H11NS |
| Molecular Weight | 153.25 g/mol |
| IUPAC Name | (4-methylsulfanylphenyl)methanamine |
| Standard InChI | InChI=1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 |
| Standard InChI Key | SBMPBXFNKYJNIC-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)CN |
| Canonical SMILES | CSC1=CC=C(C=C1)CN |
Introduction
Chemical Identity and Structure
Basic Information
4-(Methylthio)benzylamine is an aromatic compound characterized by a benzene ring with a methylthio (-SCH3) group at the para position and an aminomethyl (-CH2NH2) group. It has the molecular formula C8H11NS with a molecular weight of 153.24 g/mol . The structure consists of a benzylamine framework with the methylthio substituent providing unique chemical properties and reactivity patterns.
Identification Parameters
The compound is uniquely identified through several parameters:
| Parameter | Value |
|---|---|
| CAS Number | 83171-39-5 |
| Molecular Formula | C8H11NS |
| Molecular Weight | 153.24 g/mol |
| MDL Number | MFCD01310831 |
| CBNumber | CB0362786 |
This standardized identification system ensures proper classification and referencing in chemical databases and research literature .
Synonyms and Alternative Nomenclature
The compound is known by several systematic and common names:
-
(4-(Methylthio)phenyl)Methanamine
-
4-METHYLSULFANYL-BENZYLAMINE
-
4-(Methylthio)benzenemethanamine
-
Benzenemethanamine, 4-(methylthio)-
These multiple designations reflect its structural characteristics and varied classifications in chemical nomenclature systems.
Synthetic Methodologies
Chemoselective Catalytic Synthesis
A documented high-yield synthesis method employs nickel(II) tetrafluoroborate hexahydrate as a catalyst. This approach utilizes ammonia, hydrogen, and bis(2-diphenylphosphinoethyl)phenylphosphine in 2,2,2-trifluoroethanol at 100°C for 24 hours. The reaction is characterized as chemoselective with a reported yield of 74% .
Research Advancements in Synthesis
Significant contributions to synthetic methodologies for 4-(Methylthio)benzylamine were published in Chemical Science (2020, vol. 11, issue 17, pp. 4332-4339) by researchers including Beller, Matthias; Chandrashekhar, Vishwas G.; Jagadeesh, Rajenahally V.; Jiao, Haijun; Murugesan, Kathiravan; and Wei, Zhihong . Their work represents an important advancement in developing efficient routes to this valuable chemical building block.
| Classification Parameter | Designation |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 |
| Precautionary Statements | P261-P305+P351+P338 |
| Hazard Codes | Xi, C, Xn |
| Risk Statements | 36/37/38-22 |
| Safety Statements | 26-36/37/39 |
| Hazard Class | IRRITANT, STENCH, CORROSIVE |
These classifications indicate the compound may cause skin and eye irritation, respiratory tract irritation, and has a strong odor .
Related Compounds and Structural Analogs
Fluorinated Derivatives
The 4-(Trifluoromethylthio)benzylamine represents an important fluorinated analog with molecular formula C8H8F3NS and molecular weight 207.22 g/mol. This compound features a trifluoromethylthio group (CF3S-) replacing the methylthio group, conferring unique physicochemical properties and potentially different bioactivity profiles .
Positional Isomers and Substituted Analogs
Research in synthetic chemistry has yielded important structural variants including 4-Fluoro-2-(methylthio)benzylamine. This compound differs by having both a fluoro substituent and a repositioned methylthio group. Practical synthesis methods for this analog have been documented in Synthetic Communications journal (2007) by researchers at Merck Research Laboratories .
Derivatives in Pharmaceutical Research
(2-Methoxybenzyl)[4-(methylthio)benzyl]amine (molecular formula C16H19NOS, molecular weight 273.4 g/mol) represents a more complex derivative where 4-(Methylthio)benzylamine is incorporated as a structural component in a larger molecule. This compound demonstrates how 4-(Methylthio)benzylamine serves as a building block for more complex molecular architectures .
Applications in Chemical Synthesis
Pharmaceutical Intermediates
The unique structure of 4-(Methylthio)benzylamine makes it valuable as a pharmaceutical intermediate. The presence of both an amine functional group and the methylthio substituent provides multiple sites for further chemical elaboration, making it useful in medicinal chemistry applications.
Building Block for Complex Molecules
As evidenced by compounds like (2-Methoxybenzyl)[4-(methylthio)benzyl]amine, the core structure serves as an important scaffold for creating more complex molecular entities with potential applications in drug discovery and materials science .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume